molecular formula C9H12N2O B13550163 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13550163
M. Wt: 164.20 g/mol
InChI Key: LGORXVQPNSUFEP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, which is further substituted with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of cyclopropylmethyl bromide with pyrazole derivatives under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropylmethyl group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

    1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-nitro: Similar structure but with a nitro group instead of an aldehyde .

Uniqueness: 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of a cyclopropylmethyl group and an aldehyde functional group on a pyrazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H12N2O/c1-7-9(6-12)5-11(10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3

InChI Key

LGORXVQPNSUFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)CC2CC2

Origin of Product

United States

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